molecular formula C11H10N2O3 B11889531 Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11889531
M. Wt: 218.21 g/mol
InChI Key: WVEXTBKFYXLPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be synthesized through various methods. One common approach involves the Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines. This method is advantageous due to its high yield and versatility with different aromatic amines . Another method involves the reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with 1-(2-nitrophenyl)prop-2-en-1-one to produce luotonin A analogues .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which have shown significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins makes it a promising candidate for drug development .

Comparison with Similar Compounds

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

WVEXTBKFYXLPED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.